Sulphuric acid, aluminium salt

Description

Aluminum sulfate, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification.

Aluminium sulfate (anhydrous) is an aluminium sulfate that contains no water of crystallisation.

Aluminum (Al), also spelled aluminum, chemical element, a lightweight, silvery-white metal of main Group 13 (IIIa, or boron group) of the periodic table. It is a chemical agent used in water purification, the pH regulation of garden soil, and other commercial or industrial applications. Medically, it is primarily used as a coagulating agent in minor cuts and abrasions as well as deodorant. Aluminum (Al) is ubiquitous and represents the third most common element in the Earth’s crust. It most commonly exists in a combined state with various other elements. Al is found in materials used in the pharmaceutical industry, and in manufactured foodstuffs, cosmetics, and tap water. By overcoming the body barriers, Al may infiltrate into the blood and lead to toxic effects in liver, bone and the central nervous system.

Aluminum Sulfate Anhydrous is an aluminum salt with immune adjuvant activity. This agent adsorbs and precipitates protein antigens in solution; the resulting precipitate improves vaccine immunogenicity by facilitating the slow release of antigen from the vaccine depot formed at the site of inoculation.

Aluminum Sulfate is an aluminum salt of sulfuric acid, an industrial chemical used in many industrial applications. In purification of drinking water, aluminum sulfate acts as a flocculating agent which causes impurities to coagulate and sediment, so that they are easily removed by filtration. It is also used as a mordant in textile dyeing and paper manufacture.

Aluminium sulfate is used in foods as a firming agent. Aluminium sulfate, written as Al2(SO4)3 or Al2O12S3 Aluminium sulfate is an industrial chemical used as a flocculating agent in the purification of drinking water and waste water treatment plants, and also in paper manufacturing. In construction industry it is used as waterproofing agent and accelerator in concrete. Another use is a foaming agent in fire fighting foam.

Aluminium sulfate belongs to the family of Post-transition Metal Sulfates. These are inorganic compounds in which the largest oxoanion is sulfate, and in which the heaviest atom not in an oxoanion is a post-transitional metal.

Properties

IUPAC Name |

dialuminum;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCHEQGEION-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

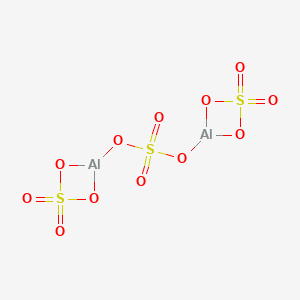

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-67-1 (mono-potassium salt) | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040317 | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |

| Record name | Aluminum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Esentially zero. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous crystals, pieces, granules, or powder | |

CAS No. |

10043-01-3, 10124-29-5, 55892-56-3 | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

770 °C (with decomposition) | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chemical properties of Sulphuric acid, aluminium salt

An In-Depth Technical Guide to the Chemical Properties of Sulfuric Acid and Aluminum Sulfate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the chemical properties of sulfuric acid (H₂SO₄) and its corresponding aluminum salt, aluminum sulfate (Al₂(SO₄)₃). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to delve into the causal mechanisms behind the observed properties and reactions. We will examine the synthesis of aluminum sulfate from sulfuric acid, its behavior in aqueous solutions, its thermal characteristics, and its critical applications within the pharmaceutical and life sciences sectors. The guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams to elucidate key processes and ensure a thorough understanding of these vital industrial chemicals.

Sulfuric Acid (H₂SO₄): The King of Chemicals

Sulfuric acid is a cornerstone of the chemical industry, a strong mineral acid with a diverse range of properties that make it indispensable in countless applications.[1][2] Its reactivity is dictated by its nature as a strong acid, a powerful oxidizing agent, and an avid dehydrating agent.[2][3]

Core Physicochemical Properties

Concentrated sulfuric acid (typically 98% in water) is a dense, viscous, and colorless liquid.[3][4] Its strong intermolecular hydrogen bonding gives it a high boiling point. The addition of sulfuric acid to water is a famously exothermic reaction, requiring careful procedural controls (i.e., always adding acid to water) to manage the rapid release of heat.[3]

| Property | Value | Source |

| Molar Mass | 98.079 g/mol | [3] |

| Appearance | Clear, colorless, oily liquid | [4] |

| Density | ~1.84 g/mL (98% solution) | [3][4] |

| Boiling Point | ~337 °C (640 °F) | [2][3] |

| Melting Point | ~10 °C (50 °F) | [2][3] |

| Acidity (pKa₁) | ~ -3.0 | N/A |

| Acidity (pKa₂) | 1.99 | N/A |

Chemical Reactivity

-

As an Acid: Sulfuric acid is a diprotic acid, meaning it can donate two protons. In aqueous solutions, it ionizes completely to form a hydronium ion (H₃O⁺) and a hydrogen sulfate ion (HSO₄⁻).[1][2] The hydrogen sulfate ion is a weaker acid and establishes an equilibrium. This diprotic nature is fundamental to its role in acid-base reactions, such as the synthesis of sulfate salts.

-

As an Oxidizing Agent: Concentrated, hot sulfuric acid is a strong oxidizing agent. It can react with many metals, carbon, and sulfur.[2] In this capacity, the sulfur atom (in its +6 oxidation state) is reduced, typically to sulfur dioxide (SO₂). For example, its reaction with aluminum metal demonstrates this property.[5]

-

Reaction with Aluminum: While dilute sulfuric acid reacts with aluminum to produce aluminum sulfate and hydrogen gas (a typical acid-metal reaction), hot, concentrated sulfuric acid reacts differently.[5][6][7] The concentrated acid oxidizes the aluminum, and sulfur is reduced, yielding aluminum sulfate, water, and pungent sulfur dioxide gas.[5][8]

-

2Al(s) + 6H₂SO₄(conc) → Al₂(SO₄)₃(aq) + 6H₂O(l) + 3SO₂(g)[5]

-

-

-

As a Dehydrating Agent: Concentrated H₂SO₄ has a very strong affinity for water.[3] This property makes it an excellent dehydrating agent, capable of removing water from other compounds and even the elements of water from organic molecules like sugars.

Aluminum Sulfate (Al₂(SO₄)₃): The Versatile Salt

Aluminum sulfate, sometimes referred to as "papermaker's alum," is an inorganic salt of significant industrial importance.[9][10] It is most commonly produced by reacting an aluminum source, such as aluminum hydroxide, with sulfuric acid.[11]

Synthesis of Aluminum Sulfate

The primary industrial synthesis involves the acid-base neutralization reaction between aluminum hydroxide and sulfuric acid.[12] This process is exothermic and requires careful control of temperature and reactant addition.[9][12]

// Nodes Reactants [label="Reactants:\n- Aluminum Hydroxide (Al(OH)₃)\n- Sulfuric Acid (H₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Acid-Resistant Reactor\n(Heated & Agitated)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Exothermic Reaction:\n2Al(OH)₃ + 3H₂SO₄ →\n Al₂(SO₄)₃ + 6H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Settling & Clarification)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Product:\nAluminum Sulfate\n(Anhydrous or Hydrated)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Reactor [label="Slow Addition"]; Reactor -> Reaction; Reaction -> Purification [label="Crude Solution"]; Purification -> Final;

// Graph Attributes graph [label="Figure 1: Industrial Synthesis of Aluminum Sulfate", labelloc=b, labeljust=c, fontsize=10, fontname="Arial"]; } enddot

Physicochemical Properties

Aluminum sulfate exists as an anhydrous (Al₂(SO₄)₃) white crystalline solid and in various hydrated forms, with the octadecahydrate (Al₂(SO₄)₃·18H₂O) being common.[13] Its properties vary significantly between these forms.

| Property | Anhydrous (Al₂(SO₄)₃) | Octadecahydrate (Al₂(SO₄)₃·18H₂O) |

| Molar Mass | 342.15 g/mol | 666.44 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Density | 2.672 g/cm³ | 1.62 g/cm³ |

| Melting Point | Decomposes at 770 °C | 86.5 °C |

| Solubility in water (20°C) | 36.4 g/100 mL | Highly soluble |

| Acidity (pKa) | 3.3 - 3.6 | 3.3 - 3.6 |

Key Chemical Reactions

Perhaps the most important chemical property of aluminum sulfate in applied science is its behavior in water. When dissolved, it dissociates into aluminum cations (Al³⁺) and sulfate anions (SO₄²⁻). The highly charged Al³⁺ cation subsequently undergoes hydrolysis, reacting with water to form a gelatinous precipitate of aluminum hydroxide (Al(OH)₃) and releasing hydrogen ions (H⁺), which renders the solution acidic.[14][15][16]

Al³⁺(aq) + 3H₂O(l) ⇌ Al(OH)₃(s) + 3H⁺(aq)[16]

This reaction is the cornerstone of its use as a coagulant in water purification and as a clarifying agent in manufacturing processes.[14][17] The aluminum hydroxide precipitate physically entraps suspended impurities, facilitating their removal.[9][17]

// Nodes Al2SO4_solid [label="Al₂(SO₄)₃ (solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Dissociation [label="Dissociation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ions [label="2Al³⁺(aq) + 3SO₄²⁻(aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Reaction", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Products:\n- Al(OH)₃ (precipitate)\n- H⁺ (acidity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Al2SO4_solid -> Dissociation; Water -> Dissociation; Dissociation -> Ions [label="in water"]; Ions -> Hydrolysis; Water -> Hydrolysis; Hydrolysis -> Products;

// Graph Attributes graph [label="Figure 2: Hydrolysis of Aluminum Sulfate in Water", labelloc=b, labeljust=c, fontsize=10, fontname="Arial"]; } enddot

When heated, hydrated aluminum sulfate first loses its water of crystallization in several endothermic stages.[18][19] The anhydrous salt is stable until much higher temperatures, eventually decomposing between 580 and 900 °C to yield γ-alumina (Al₂O₃) and sulfur trioxide (SO₃) gas.[9][20]

Al₂(SO₄)₃(s) → Al₂O₃(s) + 3SO₃(g)

Applications in Research and Drug Development

The unique properties of aluminum sulfate make it a valuable excipient and agent in the pharmaceutical industry.[21][22]

-

Vaccine Adjuvant: Aluminum salts, including aluminum sulfate, are widely used as adjuvants in vaccines.[22] They function by creating a "depot effect," where the antigen is adsorbed onto the aluminum hydroxide precipitate formed in vivo. This slows the release of the antigen from the injection site, prolonging its exposure to the immune system and enhancing the subsequent immune response.[23][24]

-

Astringent in Topical Formulations: Its ability to precipitate proteins gives it astringent properties. It causes the contraction of body tissues, which helps to reduce bleeding from minor cuts, decrease inflammation, and alleviate skin irritations.[21][25]

-

Clarifying and Coagulating Agent: In the manufacturing of certain biological drugs, particularly those derived from large-scale fermentation, aluminum sulfate can be used to precipitate and remove impurities, resulting in a purer final product.[21]

-

pH Adjustment and Stabilization: It can be used to adjust the pH of pharmaceutical formulations, which is critical for the stability and solubility of active pharmaceutical ingredients (APIs).[21]

-

Tablet Manufacturing: Aluminum sulfate can act as a binding agent in tablet production, helping to hold the components together and ensure the tablet's physical integrity.[22][24]

Experimental Protocols

Protocol: Synthesis and Purification of Aluminum Sulfate Hydrate

This protocol describes the laboratory-scale synthesis of hydrated aluminum sulfate from aluminum hydroxide.

-

Objective: To synthesize Al₂(SO₄)₃·nH₂O and purify it via recrystallization.

-

Safety: This procedure involves strong acid and an exothermic reaction. A lab coat, safety goggles, and gloves are mandatory. All steps must be performed in a fume hood.

-

Methodology:

-

Reaction Setup: Carefully measure 50 mL of 3M sulfuric acid (H₂SO₄) into a 250 mL beaker equipped with a magnetic stir bar. Place the beaker on a hot plate stirrer.

-

Reactant Addition: Slowly and portion-wise, add a stoichiometric amount of aluminum hydroxide (Al(OH)₃) powder to the stirring acid. The reaction is exothermic; monitor the temperature and control the addition rate to prevent boiling.[12]

-

Reaction Completion: After all Al(OH)₃ has been added, gently heat the solution to approximately 60-70 °C with continuous stirring for 30 minutes to ensure the reaction goes to completion. The solution should become clear.

-

Filtration: If any unreacted solid remains, perform a hot gravity filtration to remove it, collecting the clear filtrate.

-

Crystallization: Transfer the hot filtrate to a clean beaker and place it in an ice bath to induce crystallization. Do not disturb the beaker during this process.[26]

-

Isolation: Once a significant crop of crystals has formed, collect them using vacuum filtration with a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol to aid in drying.[26]

-

Drying: Allow the crystals to air-dry on a watch glass or in a desiccator.

-

Validation: Calculate the percentage yield. The final product should be a white, crystalline solid.

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="1. Add H₂SO₄ to Beaker", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="2. Slowly Add Al(OH)₃\n(Exothermic!)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Heat & Stir (60°C, 30 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="4. Hot Gravity Filtration\n(If necessary)", fillcolor="#FFFFFF", fontcolor="#202124"]; step5 [label="5. Induce Crystallization\n(Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step6 [label="6. Isolate Crystals\n(Vacuum Filtration)", fillcolor="#FFFFFF", fontcolor="#202124"]; step7 [label="7. Wash Crystals\n(Cold H₂O & Ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; step8 [label="8. Dry Product", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End: Purified Al₂(SO₄)₃·nH₂O", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> end;

// Graph Attributes graph [label="Figure 3: Experimental Workflow for Alum Synthesis", labelloc=b, labeljust=c, fontsize=10, fontname="Arial"]; } enddot

Protocol: Assay of Aluminum Sulfate by Complexometric Titration

This protocol provides a method for determining the purity of a synthesized aluminum sulfate sample.[27]

-

Principle: Aluminum (Al³⁺) is quantified by back-titration with EDTA. A known excess of EDTA is added to the sample, which complexes with the Al³⁺. The unreacted EDTA is then titrated with a standard zinc chloride solution.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 8 g of the aluminum sulfate sample and dissolve it in water in a 250 mL volumetric flask. Add 5 mL of hydrochloric acid and dilute to the mark with water.[27]

-

Complexation: Pipette a 25.0 mL aliquot of the sample solution into a 250 mL beaker. Add 40.0 mL of standard 0.1 M EDTA solution and 20 mL of an ammonium acetate-acetic acid buffer (to maintain pH 4.0-5.0).[27]

-

Heating: Heat the solution to near boiling for 5 minutes to ensure complete complexation of Al³⁺ with EDTA, then cool to room temperature.[27]

-

Titration: Add 50 mL of ethanol and 2 mL of dithizone indicator solution. Titrate the excess EDTA with a standard 0.1 M zinc chloride solution until the color changes from green-violet to a stable rose-pink.[27]

-

Calculation: Calculate the amount of aluminum sulfate in the original sample based on the volume of EDTA consumed.

-

Safety, Handling, and Storage

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact with skin and eyes.[28] Inhalation of mists can damage the respiratory tract.[28] Always handle in a fume hood with appropriate PPE, including acid-resistant gloves, apron, and a face shield.[29] Store in designated, corrosion-resistant containers away from water and incompatible materials.[29]

-

Aluminum Sulfate: While less hazardous than sulfuric acid, aluminum sulfate dusts and solutions are irritating to the skin, eyes, and respiratory tract.[30][31] This irritation is often due to its hydrolysis to form sulfuric acid upon contact with moisture.[31] Standard PPE (gloves, goggles) should be worn. Store in a dry, well-ventilated area to prevent moisture absorption.[11] Spills of the solid should be swept up, avoiding dust generation, and neutralized if necessary.[31][32]

References

-

Wikipedia. Aluminium sulfate. [Link]

-

HTMC Group. The Role of Aluminium Sulphate in the Pharmaceutical Industry. [Link]

-

YunCang. What happens when aluminium sulphate reacts with water?. [Link]

-

Muqeet Marketing. How Aluminium Sulphate is Used in Pharmaceutical Industries. [Link]

-

Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022-08-15). Sulfuric acid. [Link]

-

Quora. (2016-01-21). What happens when aluminium reacts with concentrated sulfuric acid in the presence of heat?. [Link]

-

Alum HydraStar. (2023-08-21). What is the synthesis of aluminium sulfate?. [Link]

-

BYJU'S. Properties of Sulfuric Acid – H₂SO₄. [Link]

-

Britannica. (2023-12-11). Sulfuric acid. [Link]

-

BYJU'S. Properties of Aluminium Sulphate – Al₂(SO₄)₃. [Link]

-

Vedantu. Sulfuric Acid: Properties, Uses & Safety Explained. [Link]

-

Shandong Heyi Gas Co., Ltd. (2024-07-29). Aluminum Sulfate Composition and Uses. [Link]

-

Lautan Air Indonesia. Aluminum Sulfate: Properties and Functions. [Link]

-

Aure Chemical. Aluminum Sulfate: Industrial Forms, Properties, and Applications. [Link]

-

Aluminium Sulphate Hydrolysis. Various Sources. [Link]

-

Aluminium sulfate (Al2(SO4)3) properties. [Link]

- CoLab.

-

The Manufacture of Aluminium Sulfate. [Link]

-

ResearchGate. (2009-12). Thermal decomposition kinetics of aluminum sulfate hydrate. [Link]

-

Le Moyne College. Synthesis of Alum, KAl(SO₄)₂·12H₂O. [Link]

-

ResearchGate. (2017-06-09). Aluminum reacts with sulfuric acid to produce alum. [Link]

-

Quora. (2015-08-16). What is the reaction between sulfuric acid and aluminum?. [Link]

-

The thermal decomposition of aluminum sulfate in different gas phase environments. [Link]

-

Quora. (2016-10-16). Why is it that when aluminium sulphate is dissolved in water, the solution becomes acidic?. [Link]

-

Synthesis of Alum: KAl(SO4)2•12 H2O. [Link]

- Google Patents.

-

Hengyang Jianheng Industry Development Co., Ltd. Blog. (2023-07-29). What are the uses of Aluminium Sulphate in the pharmaceutical industry?. [Link]

-

ResearchGate. (2001-06). The Raman spectra ( R format) of an aqueous Al₂(SO₄)₃ solution.... [Link]

-

Aluminum Sulfate Safety Data Sheet. [Link]

-

Hengyang Jianheng Industry Development Co., Ltd. Blog. (2023-08-25). Can granular aluminum sulfate be used in pharmaceutical preparations?. [Link]

-

PubChem. Aluminum Sulfate. [Link]

-

ACS Publications. (2017-02-28). Aluminum Sulfate, Hydrated | ACS Reagent Chemicals. [Link]

-

Ecovyst. LIQUID ALUMINUM SULFATE. [Link]

-

Industry News. (2023-12-13). Aluminum Sulfate Safe Storage And Handling. [Link]

-

Safety Data Sheet: Aluminum Sulphate Solution. [Link]

-

New Jersey Department of Health. Aluminum Sulfate - Hazardous Substance Fact Sheet. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Sulfuric acid | History, Structure, Physical Properties, Chemical Properties, Uses, & Facts | Britannica [britannica.com]

- 3. Sulfuric acid | 7664-93-9 [chemicalbook.com]

- 4. Sulfuric Acid: Properties, Uses & Safety Explained [vedantu.com]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. quora.com [quora.com]

- 8. echemi.com [echemi.com]

- 9. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 10. Aluminum Sulfate Composition and Uses - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 11. Aluminum Sulfate: Industrial Forms, Properties, and Applications | Aure Chemical [aurechem.com]

- 12. watermelonrabbit.com [watermelonrabbit.com]

- 13. Aluminum Sulfate | Al2(SO4)3 | CID 24850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. News - What happens when aluminium sulphate reacts with water? [yuncangchemical.com]

- 15. pinehurstcentre.co.za [pinehurstcentre.co.za]

- 16. quora.com [quora.com]

- 17. A Comprehensive Review of Aluminum sulfate_Chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. US3330622A - Process for dehydrating aluminum sulfate - Google Patents [patents.google.com]

- 20. The thermal decomposition of aluminium sulfate | CoLab [colab.ws]

- 21. htmcgroup.com [htmcgroup.com]

- 22. How Aluminium Sulphate is Used in Pharmaceutical Industries - Muqeet Marketing [muqeetmarketing.com]

- 23. Aluminum Sulfate: Properties and Functions - Lautan Air Indonesia [lautanairindonesia.com]

- 24. What are the uses of Aluminium Sulphate in the pharmaceutical industry? - Blog [jianhengchem.com]

- 25. What is Compound aluminum sulfate used for? [synapse.patsnap.com]

- 26. employees.oneonta.edu [employees.oneonta.edu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Sulfuric acid - DCCEEW [dcceew.gov.au]

- 29. CCOHS: Sulfuric Acid [ccohs.ca]

- 30. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 31. poolfilterball.com [poolfilterball.com]

- 32. nj.gov [nj.gov]

Aluminum sulfate crystal structure and morphology

An In-Depth Technical Guide to the Crystal Structure and Morphology of Aluminum Sulfate

Authored by: A Senior Application Scientist

Abstract

Aluminum sulfate, Al₂(SO₄)₃, is a compound of significant industrial importance, with applications ranging from water purification and paper manufacturing to its use as a mordant in dyeing.[1][2][3] The efficacy of aluminum sulfate in these applications is intrinsically linked to its physicochemical properties, which are dictated by its crystal structure and morphology. This guide provides a comprehensive exploration of the crystallographic characteristics of aluminum sulfate in its various anhydrous and hydrated forms. We will delve into the fundamental principles governing its crystal structure, the critical factors that influence its morphology during crystallization, and the standard protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding of this versatile compound.

The Fundamental Crystal Architecture of Aluminum Sulfate

Aluminum sulfate is rarely encountered in its anhydrous state in common applications and instead forms a variety of stable hydrates.[1] The incorporation of water molecules into the crystal lattice significantly influences the compound's structure and properties.

Anhydrous Aluminum Sulfate

The anhydrous form, Al₂(SO₄)₃, occurs naturally as the rare mineral millosevichite, typically found in volcanic environments.[1] It possesses a hexagonal crystal system.[4] Due to its hygroscopic nature, the anhydrous form readily converts to its hydrated states upon exposure to moisture.[5]

Hydrated Forms of Aluminum Sulfate

The number of water molecules of crystallization gives rise to several distinct hydrated structures, with the hexadecahydrate (16H₂O) and octadecahydrate (18H₂O) being the most common.[1]

-

Octadecahydrate (Al₂(SO₄)₃·18H₂O): This is one of the most prevalent commercial forms of aluminum sulfate.[5][6][7] It crystallizes in the monoclinic system.[4]

-

Hexadecahydrate (Al₂(SO₄)₃·16H₂O): This hydrate has been observed to form hexagonal plate-like crystals from aqueous solutions.[8]

-

Heptadecahydrate (Al₂(SO₄)₃·17H₂O): This form occurs naturally as the mineral alunogen.[1] Its structure is triclinic and consists of isolated SO₄ tetrahedra, Al(H₂O)₆ octahedra, and additional water molecules connected via a network of hydrogen bonds.[8]

It is crucial to distinguish aluminum sulfate from alums , which are double sulfate salts with the generic formula XAl(SO₄)₂·12H₂O, where X is a monovalent cation like potassium (K⁺) or ammonium (NH₄⁺).[1][3] For instance, potassium alum (KAl(SO₄)₂·12H₂O) crystallizes in a cubic system, typically forming distinct octahedral crystals.[9][10]

Coordination Chemistry

In the common hydrated forms, the aluminum cation (Al³⁺) typically exhibits an octahedral coordination geometry. It is surrounded by six water molecules, forming the [Al(H₂O)₆]³⁺ complex ion.[8][9] These hydrated aluminum octahedra, along with sulfate anions (SO₄²⁻) and interstitial water molecules, form the building blocks of the crystal lattice, held together by an extensive network of hydrogen bonds.[8]

Table 1: Crystallographic Data for Common Forms of Aluminum Sulfate

| Compound/Mineral | Formula | Crystal System |

| Anhydrous Aluminum Sulfate | Al₂(SO₄)₃ | Hexagonal[4] |

| Octadecahydrate | Al₂(SO₄)₃·18H₂O | Monoclinic[4] |

| Hexadecahydrate | Al₂(SO₄)₃·16H₂O | Hexagonal[8] |

| Alunogen | Al₂(SO₄)₃·17H₂O | Triclinic[4][8] |

| Potassium Alum (for comparison) | KAl(SO₄)₂·12H₂O | Cubic[10] |

Controlling Crystal Morphology: From Synthesis to Final Form

Crystal morphology, or habit, describes the external shape of a crystal. It is determined by the relative growth rates of different crystallographic faces, which can be profoundly influenced by the conditions of crystallization.[11] Understanding and controlling these factors is paramount for tailoring the physical properties of aluminum sulfate for specific applications, such as flowability, dissolution rate, and surface area.

Caption: Factors influencing aluminum sulfate crystal morphology.

The Role of Synthesis Conditions

-

Temperature: Temperature directly controls the solubility of aluminum sulfate and, consequently, the level of supersaturation. Slow, controlled cooling of a saturated solution generally promotes the growth of larger, more well-defined crystals by allowing sufficient time for molecules to arrange themselves into an ordered lattice.[12][13]

-

pH: The pH of the crystallization medium is a critical parameter. It can alter the surface charge of the growing crystal faces and influence the chemical species present in the solution.[14][15] For instance, in the synthesis of related aluminum compounds, pH changes affect the formation of aluminum hydroxide gels, which in turn impacts the final crystal structure and morphology of the target product.[16] An optimal pH is often required to achieve desired crystal characteristics.[17]

-

Supersaturation: This is the primary driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than can be held at equilibrium.[18] The level of supersaturation affects both nucleation (the formation of new crystal nuclei) and crystal growth. High supersaturation tends to favor rapid nucleation, resulting in a large number of small crystals, while lower supersaturation favors the growth of existing crystals, leading to larger, higher-quality crystals.[13][19]

The Impact of Solution Chemistry

-

Impurities: The presence of foreign ions or molecules can dramatically alter crystal morphology. Impurities, such as iron, can be incorporated into the crystal lattice, causing strain and defects, or they can selectively adsorb to specific crystal faces, inhibiting their growth and thus changing the crystal's overall shape.[11][20][21] This principle is sometimes used intentionally to modify crystal habits.

-

Solvent: The solvent can influence the crystal habit by interacting differently with various crystal faces. The transformation of aluminum sulfate hexadecahydrate from an octagonal to a hexagonal plate morphology was explained by considering the effect of the aqueous solvent on the relative stability of the crystal faces.[8]

Experimental Workflows: Synthesis and Characterization

The reliable production and analysis of aluminum sulfate crystals require robust and well-defined experimental protocols.

Laboratory-Scale Synthesis and Recrystallization

This protocol describes a common method for synthesizing aluminum sulfate from aluminum hydroxide and subsequently purifying it via recrystallization.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Distilled water

-

Beakers, graduated cylinders

-

Hot plate with magnetic stirring

-

Buchner funnel and filter paper

-

Ice bath

Protocol:

-

Reaction: Carefully and slowly add a stoichiometric amount of aluminum hydroxide powder to a beaker containing a calculated volume of sulfuric acid solution while stirring continuously. The reaction is exothermic.[1][5]

-

Causality: The reaction 2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O forms the desired aluminum sulfate in solution.[1]

-

-

Dissolution: Gently heat the solution on a hot plate to ensure all the reactant has dissolved and the reaction is complete.

-

Filtration (Hot): If any solid impurities remain, perform a hot gravity filtration to remove them, transferring the clear filtrate to a clean beaker.

-

Causality: Filtering the solution while hot prevents premature crystallization of the product, which is more soluble at higher temperatures.[3]

-

-

Crystallization: Cover the beaker and allow the filtrate to cool slowly to room temperature. To promote the formation of larger crystals, further cool the beaker in an ice bath.[22][23]

-

Causality: The solubility of aluminum sulfate decreases as the temperature drops, leading to a supersaturated state and subsequent crystallization. Slow cooling minimizes nucleation and favors crystal growth.[24]

-

-

Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[23]

-

Washing: Wash the crystals with a small amount of ice-cold distilled water or an alcohol/water mixture to remove any adhering impure mother liquor.[23]

-

Causality: A cold solvent is used to minimize the dissolution of the product crystals during washing. Alcohol is often used as it has a lower solubility for the alum and evaporates quickly.[25]

-

-

Drying: Dry the purified crystals completely, either air-dried or in a desiccator.

Caption: Workflow for the synthesis and purification of aluminum sulfate.

Standard Characterization Techniques

To validate the structure and morphology of the synthesized crystals, the following analytical methods are essential.

-

X-ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, identify the crystalline phase (e.g., specific hydrate), and assess purity.[26][27]

-

Methodology: A powdered sample of the crystals is irradiated with monochromatic X-rays. The diffraction pattern (a plot of intensity vs. diffraction angle, 2θ) is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline solid.[28] The resulting peak positions and intensities are compared against standard diffraction patterns from databases (e.g., ICDD) to confirm the material's identity.[27]

-

-

Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the crystal morphology, surface topography, and size distribution.[26][29]

-

Methodology: The crystal sample is mounted on a stub and typically coated with a thin layer of a conductive material (e.g., gold) to prevent charge buildup. A focused beam of electrons is scanned across the surface. The interactions of the electrons with the sample generate signals (e.g., secondary electrons) that are used to create a high-resolution, three-dimensional image of the surface.

-

Conclusion

The crystal structure and morphology of aluminum sulfate are complex and multifaceted, with a strong dependence on its state of hydration and the precise conditions under which it is crystallized. The anhydrous form adopts a hexagonal structure, while the common hydrates, such as the octadecahydrate and alunogen, exhibit monoclinic and triclinic systems, respectively. The external morphology of these crystals is not fixed but can be meticulously controlled by manipulating key synthesis parameters, including temperature, pH, supersaturation, and the presence of impurities. A thorough understanding of these relationships, verified through analytical techniques like XRD and SEM, is essential for scientists and researchers aiming to harness the full potential of aluminum sulfate in advanced applications, from pharmaceuticals to materials science.

References

- The Structure and Color of Alums. (2014). IONiC / VIPEr.

- Aluminium sulf

- Synthesis of Alum, KAl(SO4)2.12H2O. Le Moyne College.

- Synthesis of Alum: KAl(SO4)2•12 H2O. Course Hero.

- Synthesis of Aluminum. Edubirdie.

- What is the influence of reagent grade aluminum sulphate on the crystalliz

- GROWING ALUM CRYSTALS. chymist.com.

- Crystal structure of aluminum sulfate hexadecahydrate and its morphology.

- Large-scale synthesis and formation mechanism study of basic aluminium sulfate microcubic crystals. (2014). RSC Publishing.

- The Effect of pH on Crystal Growth. (2024). Oliphant Science Awards.

- What are the influencing factors on the crystal structure of battery grade aluminium sulf

- How can the impurities in Aluminum Sulf

- Aluminum sulf

- Aluminium Sulphate Crystalline: Uses, Properties & Suppliers. Accio.

- Growth of Alum Crystals. (2024). Oliphant Science Awards.

- Growing crystals. University of Otago.

- XRD patterns of Al2(SO4)

- Lab #11: Synthesis of Alum. (2020). YouTube.

- Aluminum Sulf

- Aluminum Sulfate - Hydrate & Octadecahydr

- CAS 7784-31-8: Aluminum sulfate octadecahydr

- Growing Alum Crystals in Eggshells. (2014). The Kitchen Pantry Scientist.

- Impurities present in aluminium sulphate recovered from TTPS and VAL fly ashes. Taylor & Francis Online.

- Effect of pH of aluminum hydroxides gel obtained by hydrolysis of A1 2(SO4)3 solution on crystal growth of α-Al2O3 platelets.

- Alum-(K). Wikipedia.

- Aluminium sulfate octadecahydr

- (a) Powder XRD pattern of Alum. The simulated XRD patterns of (b) ammonium alum (PDF 07-0022) and (c) aluminum potassium sulfate (PDF 07-0017).

- The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.

- XRD result on Al2(SO4)3·18H2O sample before and after calcinations at...

- Aluminum Sulfate Composition and Uses. (2019). Affinity Chemical.

- Understanding pH and ionic strength effects on aluminum sulfate-induced microalgae floccul

- The Effect of pH Variations and Aluminum Sulfate Coagulant Dosage on Reducing Turbidity in Salupangkang Tua River Water. (2024).

- Effects of Chemical Contamination on Aluminum Potassium Sulfate Crystal Growth. California Science & Engineering Fair.

Sources

- 1. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 2. Aluminum Sulfate | Al2(SO4)3 | CID 24850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aluminum Sulfate Composition and Uses - Affinity Chemical [affinitychemical.com]

- 4. Aluminum sulfate - Crystal growing [en.crystalls.info]

- 5. noahchemicals.com [noahchemicals.com]

- 6. CAS 7784-31-8: Aluminum sulfate octadecahydrate [cymitquimica.com]

- 7. Aluminium sulfate octadecahydrate | Al2H36O30S3 | CID 22377415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ionicviper.org [ionicviper.org]

- 10. Alum-(K) - Wikipedia [en.wikipedia.org]

- 11. alumsulphate.com [alumsulphate.com]

- 12. Synthesis of Aluminum | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 13. otago.ac.nz [otago.ac.nz]

- 14. oliphantscienceawards.com.au [oliphantscienceawards.com.au]

- 15. Understanding pH and ionic strength effects on aluminum sulfate-induced microalgae flocculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chymist.com [chymist.com]

- 19. kitchenpantryscientist.com [kitchenpantryscientist.com]

- 20. alumsulphate.com [alumsulphate.com]

- 21. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]

- 22. Synthesis of Alum [web.lemoyne.edu]

- 23. employees.oneonta.edu [employees.oneonta.edu]

- 24. oliphantscienceawards.com.au [oliphantscienceawards.com.au]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Large-scale synthesis and formation mechanism study of basic aluminium sulfate microcubic crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Aluminum Sulfate in Various Solvents

Abstract

Aluminum sulfate, Al₂(SO₄)₃, is a cornerstone chemical compound with extensive applications ranging from water purification to pharmaceutical manufacturing. Its efficacy in these roles is fundamentally dictated by its solubility characteristics. This technical guide provides a comprehensive examination of the solubility of aluminum sulfate across a spectrum of solvents. We delve into the thermodynamic principles governing its dissolution, present quantitative solubility data, and detail the influence of key environmental factors. Furthermore, this guide furnishes a robust, field-proven experimental protocol for solubility determination and explores the direct link between solubility and performance in its major industrial applications. This document is intended for researchers, chemical engineers, and formulation scientists who require a deep, practical understanding of aluminum sulfate's behavior in solution.

Introduction: The Significance of Aluminum Sulfate and Its Solubility

Aluminum sulfate is an inorganic salt that, in its anhydrous form, is a white crystalline solid. More commonly, it is encountered as a hydrate, Al₂(SO₄)₃·nH₂O, with the octadecahydrate (n=18) being a frequent commercial form.[1] Its utility is widespread, serving as a primary coagulant in potable water and wastewater treatment, a sizing agent in the paper and pulp industry, a pH regulator in agriculture, and an active ingredient or adjuvant in pharmaceuticals.[1][2]

The functional basis for these diverse applications is the release of aluminum ions (Al³⁺) into a solvent, a process entirely dependent on the compound's solubility. In water treatment, for instance, the dissolution of aluminum sulfate and subsequent hydrolysis to form gelatinous aluminum hydroxide precipitates is the critical mechanism for flocculating impurities.[1] The rate and extent of dissolution, therefore, directly impact process efficiency, dosage requirements, and operational costs. Understanding the solubility of aluminum sulfate is not merely an academic exercise; it is a prerequisite for process optimization, quality control, and the development of new applications.

The Physicochemical Principles of Dissolution

The dissolution of an ionic compound like aluminum sulfate is a complex process governed by a balance of energetic factors. The overall spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG_sol), which integrates changes in enthalpy (ΔH_sol) and entropy (ΔS_sol).

Thermodynamics of Dissolution

The process can be described by the Gibbs-Helmholtz equation:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative.[3] This process involves two primary enthalpic steps:

-

Lattice Energy (Endothermic): Energy is required to overcome the strong electrostatic forces holding the Al³⁺ and SO₄²⁻ ions together in the crystal lattice.

-

Hydration/Solvation Energy (Exothermic): Energy is released when the separated ions interact with the dipole of the solvent molecules, forming a solvation shell.

The net enthalpy of solution (ΔH_sol) is the sum of these two energies. For aluminum sulfate in water, the dissolution is an exothermic process, with a reported heat of solution of approximately -12.3 cal/g (-51.5 J/g), indicating that the energy released during hydration is greater than the energy required to break the lattice.[4]

The entropy of solution (ΔS_sol) is typically positive, as the ions transitioning from a highly ordered crystal lattice to a more disordered state in solution represents an increase in randomness. This favorable entropy change further drives the dissolution process.

The Role of the Solvent

The nature of the solvent is paramount in determining whether an ionic compound will dissolve. Key solvent properties include:

-

Polarity and Dielectric Constant (ε): Water is an exceptional solvent for aluminum sulfate due to its high polarity and high dielectric constant (ε ≈ 80 at 20°C). The high dielectric constant effectively reduces the electrostatic attraction between the Al³⁺ and SO₄²⁻ ions, weakening the crystal lattice and allowing the polar water molecules to surround and stabilize the ions. Solvents with low dielectric constants, such as nonpolar organic solvents, are poor at shielding these ionic charges and are therefore ineffective at dissolving aluminum sulfate.

-

Hydrogen Bonding: Water's ability to form extensive hydrogen bonds is crucial. Water molecules form strong ion-dipole interactions with the aluminum and sulfate ions, creating stable hydration shells that contribute to the large negative enthalpy of hydration.

The interplay of these factors explains why aluminum sulfate is readily soluble in polar, protic solvents like water but largely insoluble in nonpolar solvents.

Quantitative Solubility Profile of Aluminum Sulfate

The solubility of aluminum sulfate is highly dependent on the solvent and the temperature.

Solubility in Water

Water is the most important solvent for aluminum sulfate. Its solubility increases significantly with temperature, a characteristic that is leveraged in many industrial applications to create concentrated solutions.

| Temperature (°C) | Solubility (g Al₂(SO₄)₃ / 100 mL H₂O) |

| 0 | 31.2 |

| 10 | 33.5 |

| 20 | 36.4 |

| 25 | 38.5 |

| 30 | 40.4 |

| 40 | 45.7 |

| 60 | 59.2 |

| 100 | 89.0 |

| (Data compiled from multiple sources)[5][6] |

Solubility in Organic and Other Solvents

In contrast to its high aqueous solubility, aluminum sulfate exhibits very limited solubility in most organic solvents. This is primarily due to their lower polarity, lower dielectric constants, and inability to form effective solvation shells around the ions.

| Solvent | Formula | Solubility (g / 100 g solvent) |

| Ethanol | C₂H₅OH | Sparingly soluble / Practically insoluble |

| Methanol | CH₃OH | Insoluble |

| Acetone | CH₃COCH₃ | Insoluble |

| Acetic Acid | CH₃COOH | Practically insoluble |

| Ethylene Glycol | C₂H₄(OH)₂ | 16.8 (@ 20°C) |

| Sulfuric Acid (63.7%) | H₂SO₄ | 1.26 (@ 25°C) |

| (Data compiled from multiple sources)[5] |

The notable exception is ethylene glycol, a polar protic solvent, which shows some capacity to dissolve aluminum sulfate, though far less than water.

Factors Influencing Aqueous Solubility

Several factors can modify the solubility of aluminum sulfate in water:

-

Temperature: As shown in the table above, increasing the temperature significantly increases solubility. This follows Le Chatelier's principle, as the dissolution process is endothermic when considering the dissolution of the stable hydrate.

-

pH: Aluminum sulfate solutions are acidic (a 1% solution has a pH of ~3.5).[7] It is most soluble in acidic conditions. As the pH increases, particularly into alkaline ranges, the aluminum ions (Al³⁺) will react with hydroxide ions (OH⁻) to form insoluble aluminum hydroxide, Al(OH)₃, which precipitates out of solution.[1]

-

Presence of Other Solutes: The presence of other salts can affect solubility through the "common ion effect" or by changing the ionic strength of the solution, which can alter the activity coefficients of the aluminum and sulfate ions.

Experimental Determination of Solubility: A Validated Protocol

Determining the solubility of a highly soluble salt like aluminum sulfate requires a robust and reproducible method. The following protocol is a synthesized approach based on the principles of the OECD Guideline 105 (Flask Method) and gravimetric analysis, suitable for substances with solubility > 10⁻² g/L.[8][9][10][11][12][13]

Principle

A saturated solution of aluminum sulfate is prepared at a constant, defined temperature by ensuring an excess of the solid solute is in equilibrium with the solvent. A known volume of the clear, saturated supernatant is then carefully separated, and its solute content is determined gravimetrically by evaporating the solvent.

Materials and Equipment

-

Anhydrous Aluminum Sulfate (reagent grade)

-

Deionized Water (Type II or better)

-

Thermostatic water bath or shaker with temperature control (± 0.5°C)

-

Erlenmeyer flasks with stoppers

-

Volumetric pipettes (calibrated)

-

Evaporating dishes (pre-weighed)

-

Drying oven (105-110°C)

-

Analytical balance (± 0.0001 g)

-

Desiccator

-

Filtration apparatus (optional, for clarification)

Step-by-Step Methodology

-

Preparation: Add an excess amount of anhydrous aluminum sulfate to an Erlenmeyer flask containing a known volume of deionized water. "Excess" means enough solid remains undissolved to be clearly visible.

-

Equilibration: Stopper the flask and place it in the thermostatic bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking.

-

Validation of Equilibrium: To ensure equilibrium has been reached, take small, measured samples of the supernatant at timed intervals (e.g., 24h, 36h, 48h). Analyze the concentration of each. Equilibrium is confirmed when consecutive measurements are within the bounds of analytical error.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the excess solid to settle completely, while maintaining the constant temperature. The supernatant liquid must be perfectly clear. If necessary, centrifuge or filter the sample, ensuring the separation equipment is also at the test temperature to prevent premature crystallization or temperature-induced solubility changes.

-

Sample Analysis (Gravimetric):

-

Carefully pipette a precise volume (e.g., 10.00 mL) of the clear supernatant into a clean, dry, pre-weighed evaporating dish.

-

Place the dish in a drying oven set to 105-110°C and evaporate the water completely.

-

Once dry, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry aluminum sulfate residue on the analytical balance.

-

Repeat the drying and weighing cycle until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved aluminum sulfate in the pipetted volume.

-

Express the solubility in grams of Al₂(SO₄)₃ per 100 mL of water.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for determining the solubility of aluminum sulfate.

Applications: Where Solubility Governs Function

The practical utility of aluminum sulfate is directly tied to its solubility, particularly in water.

Water and Wastewater Treatment

The primary role of aluminum sulfate (alum) in water treatment is as a coagulant. The process hinges on its dissolution and subsequent chemical reaction:

-

Dissolution: Al₂(SO₄)₃(s) + H₂O → 2Al³⁺(aq) + 3SO₄²⁻(aq)

-

Hydrolysis & Floc Formation: The dissolved Al³⁺ ions react with water and alkalinity to form a gelatinous, insoluble precipitate of aluminum hydroxide, Al(OH)₃. 2Al³⁺(aq) + 6HCO₃⁻(aq) → 2Al(OH)₃(s) + 6CO₂(g)

This Al(OH)₃ precipitate, known as "floc," has a large surface area and a positive charge, allowing it to adsorb and entrap negatively charged suspended particles, colloids, and even some bacteria, causing them to aggregate and settle out.[1] The efficiency of this process is dependent on the rapid dissolution of the alum to provide a sufficient concentration of Al³⁺ ions to initiate flocculation.

Pulp and Paper Manufacturing

In the paper industry, aluminum sulfate acts as a sizing agent, which improves the paper's resistance to water and ink.[1] The mechanism again relies on its solubility and precipitation:

-

Dissolution: Alum dissolves in the pulp slurry.

-

Precipitation: It reacts with sizing agents like rosin, causing them to precipitate out of the solution and onto the cellulose fibers.

-

Hydrophobic Layer: This precipitated complex forms a hydrophobic layer on the fibers, reducing the paper's natural tendency to absorb liquids.

The amount of alum added must be carefully controlled; its solubility allows for even distribution in the slurry, but excessive amounts can lead to overly acidic conditions that weaken the paper fibers.

Visualization of Factors Influencing Solubility

Caption: The relationship between key factors and aluminum sulfate solubility.

Conclusion

The solubility of aluminum sulfate is a multifaceted property governed by fundamental principles of thermodynamics and intermolecular forces. Its high solubility in water and insolubility in nonpolar organic solvents are predictable consequences of its ionic nature and the physicochemical properties of the solvent. For scientists and engineers, a quantitative understanding of how factors like temperature and pH affect its solubility is critical for controlling processes in water treatment, papermaking, and other industries. The standardized experimental protocol provided herein offers a reliable method for generating the precise solubility data needed for process optimization, quality assurance, and advanced research and development.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Situ Biosciences, OECD 105 - Water Solubility. URL: [Link]

-

FILAB, Solubility testing in accordance with the OECD 105. URL: [Link]

-

Analytice, OECD 105 – Water Solubility Test at 20°C. URL: [Link]

-

Phytosafe, OECD 105 Water solubility. URL: [Link]

-

ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008. URL: [Link]

-

MilliporeSigma, Automated Screening of Aqueous Compound Solubility in Drug Discovery. URL: [Link]

-

ASTM International, Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013). URL: [Link]

-

ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility. URL: [Link]

-

Solvay, Aluminium sulfate (Al2(SO4)3) properties. URL: [Link]

-

Chegg, The standard enthalpy of formation for solid aluminum sulfate. URL: [Link]

-

Canadian Science Publishing, THERMODYNAMIC PROPERTIES OF SYNTHETIC BASIC ALUMINITE [Al4(OH)10SO4∙5H2O] FROM SOLUBILITY DATA. URL: [Link]

-

Wyzant, AP Chemistry Thermodynamics. URL: [Link]

-

chemeurope.com, Aluminium sulfate (data page). URL: [Link]

-

Wikipedia, Aluminium sulfate. URL: [Link]

-

Affinity Chemical, Aluminum Sulfate Composition and Uses. URL: [Link]

-

UNL Digital Commons, Effect of Sulfate on the Release Rate of Al3+ from Gibbsite in Low-Temperature Acidic Waters. URL: [Link]

-

Chemistry Stack Exchange, dissociation of aluminum sulfate in water. URL: [Link]

-

ResearchGate, Experimental study of the dissolution of aluminum phases as a function of temperature, caustic concentration and additives. URL: [Link]

-

ScienceDirect, The effect of sulfate on aluminum concentrations in natural waters. URL: [Link]

Sources

- 1. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 2. Aluminum Sulfate Composition and Uses - Affinity Chemical [affinitychemical.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. aluminum sulfate [chemister.ru]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. webqc.org [webqc.org]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. img.antpedia.com [img.antpedia.com]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. filab.fr [filab.fr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition of Aluminum Sulfate

Introduction: The Significance of Understanding Aluminum Sulfate's Thermal Behavior

Aluminum sulfate, a compound of central importance in various industrial processes ranging from water purification and papermaking to pharmaceutical applications, exhibits a complex thermal decomposition pathway.[1][2][3][4][5] A thorough comprehension of this process is paramount for optimizing existing applications and pioneering new technologies. For instance, in catalysis, the controlled decomposition of aluminum sulfate is crucial for preparing high-purity γ-alumina, a widely used catalyst support.[1] In drug development, understanding the thermal stability of aluminum sulfate hydrates can be critical for formulation and storage. This guide will provide an in-depth analysis of the multi-stage decomposition of both hydrated and anhydrous aluminum sulfate, the kinetics governing these transformations, and the key experimental methodologies employed in their study.

The Multi-Stage Thermal Decomposition of Hydrated Aluminum Sulfate

The thermal decomposition of hydrated aluminum sulfate, most commonly found as Al₂(SO₄)₃·18H₂O, is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt.[6][7][8] These events are endothermic and can be distinctly observed using thermal analysis techniques.[6][7][8]

Dehydration Stages

The removal of water of crystallization occurs in several overlapping stages. While the exact temperature ranges can vary depending on factors like heating rate and atmospheric conditions, a general pathway has been established. Studies have shown that the 18 water molecules are lost in distinct steps.[6][7][8] For example, one common pathway involves three major stages of dehydration, losing two, ten, and six moles of water, respectively.[6][7] Another study describes a two-stage dehydration process for Al₂(SO₄)₃·15H₂O, with the first stage occurring between 90°C and 300°C (loss of 13 water molecules) and the second between 300°C and 380°C (loss of 2 water molecules).[9][10] The initial dehydration begins at temperatures as low as 90-100°C, and the process is typically complete by around 400°F (approximately 204°C).[11]

The process of dehydration is kinetically complex. The mechanism for the initial stage of dehydration has been described as a three-dimensional diffusion model, while the subsequent stage may follow a random nucleation and growth model.[9] It is crucial to control the heating rate during dehydration, as rapid heating can lead to the fusion of the hydrated salt, which melts near 186°F (86°C).[11]

Decomposition of Anhydrous Aluminum Sulfate

Once dehydration is complete, the resulting anhydrous aluminum sulfate (Al₂(SO₄)₃) remains stable up to a significantly higher temperature. The decomposition of the anhydrous salt typically commences at temperatures around 580-770°C and proceeds until about 900-950°C.[1][12] The primary decomposition reaction is:

Al₂(SO₄)₃(s) → Al₂O₃(s) + 3SO₃(g) [8][13]

The gaseous product is primarily sulfur trioxide (SO₃).[14][15] A smaller fraction of sulfur dioxide (SO₂) may also be detected, which is formed from the dissociation of SO₃ at higher temperatures.[14][15] The solid residue of this decomposition is γ-alumina (γ-Al₂O₃), a metastable and catalytically active form of aluminum oxide.[1]

The decomposition process can be influenced by the surrounding atmosphere. For instance, studies have shown that the decomposition rate is greater under reducing conditions compared to in air.[14]

Visualizing the Decomposition Pathway

The following diagram illustrates the sequential stages of the thermal decomposition of hydrated aluminum sulfate.

Caption: Generalized pathway of aluminum sulfate thermal decomposition.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) provides quantitative data on the mass loss associated with each decomposition step. The theoretical mass loss for each stage can be calculated based on the stoichiometry of the reactions.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products | Solid Product |

| Dehydration (multiple steps) | 90 - 400 | 48.67% (for 18 H₂O) | H₂O | Anhydrous Al₂(SO₄)₃ |

| Anhydrous Decomposition | 580 - 900 | 70.16% (of anhydrous) | SO₃, SO₂, O₂ | γ-Al₂O₃ |

Note: The temperature ranges are approximate and can be influenced by experimental conditions.

Experimental Protocol: Investigating Thermal Decomposition

A robust investigation into the thermal decomposition of aluminum sulfate necessitates the use of advanced analytical techniques. The following protocol outlines a standard approach using Thermogravimetric Analysis coupled with Differential Thermal Analysis (TGA/DTA) and X-ray Diffraction (XRD) for product confirmation.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the hydrated aluminum sulfate sample is of high purity.

-

Lightly grind the sample to ensure homogeneity without inducing premature dehydration.

-

Accurately weigh approximately 5-10 mg of the sample into an alumina or platinum crucible.

-

-

TGA/DTA Analysis:

-

Place the crucible in the TGA/DTA instrument.

-

Purge the furnace with the desired atmosphere (e.g., dry air or nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to 1000°C at a controlled heating rate (e.g., 10°C/min).

-

Record the mass loss (TG curve) and the temperature difference (DTA curve) as a function of temperature.

-

-

Data Analysis:

-

Analyze the TG curve to determine the onset and completion temperatures of each mass loss step.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values to identify the corresponding reactions (dehydration and desulfation).

-

Examine the DTA curve to identify endothermic and exothermic events associated with the decomposition stages.

-

-

Product Characterization by XRD:

-

Heat a larger sample of aluminum sulfate in a furnace to a temperature just above the final decomposition step (e.g., 950°C) and hold for a sufficient time to ensure complete reaction.

-

Cool the sample to room temperature.

-

Grind the resulting solid product into a fine powder.

-

Perform powder X-ray diffraction analysis on the product.

-

Compare the resulting diffraction pattern with standard reference patterns (e.g., from the ICDD database) to confirm the crystalline phase of the final product (e.g., γ-alumina).

-

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental investigation.

Caption: Workflow for studying aluminum sulfate thermal decomposition.

Kinetics of Decomposition

The study of the kinetics of aluminum sulfate decomposition is crucial for reactor design and process optimization. The activation energy for the decomposition of anhydrous aluminum sulfate has been reported to be around 235 kJ/mole.[16] The decomposition process can often be described by phase boundary movement models.[16] Various kinetic models, including nucleation, diffusion, and homogeneous reaction models, have been tested to describe the experimental data obtained from thermogravimetric studies.[16] The choice of the most appropriate model depends on the specific reaction conditions.

Conclusion

The thermal decomposition of aluminum sulfate is a complex, multi-stage process that is fundamental to its various industrial and scientific applications. A comprehensive understanding, grounded in robust experimental techniques such as TGA/DTA and XRD, is essential for manipulating this process for desired outcomes. This guide provides a foundational framework for researchers and scientists to approach the study of aluminum sulfate's thermal behavior with scientific rigor and a clear understanding of the underlying principles.

References

- The thermal decomposition of aluminum sulfate in different gas phase environments. (2025). Source Not Available.

- Apte, N. G., Kiran, E., Hassler, J. C., & Chernosky, J. V. (n.d.). KINETIC MODELING OF THERMAL DECOMPOSITION OF ALUMINUM SULFATE.

-

The thermal decomposition of aluminium sulfate - CoLab. (n.d.). CoLab. Retrieved from [Link]

- Thermal decomposition kinetics of aluminum sulfate hydrate. (2009). Journal of Thermal Analysis and Calorimetry, 98(3), 855-861.

-

Aluminium sulfate - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Thermal decomposition kinetics of aluminum sulfate hydrate. (2009). AKJournals. Retrieved from [Link]

-

Al2(So4)3 -----heat ------Al2O3 + So3 - Brainly.in. (2021). Brainly.in. Retrieved from [Link]

- Saeman, W. C. (1967). Process for dehydrating aluminum sulfate. U.S.

- Decomposition of Al2O3-Supported PdSO4 and Al2(SO4)

-

Thermal Dehydration Kinetic Mechanism of Aluminum Sulfate Hydrates. (n.d.). Scientific.Net. Retrieved from [Link]

-

Exploring the Diverse Industrial Applications of Aluminum Sulfate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

- Kinetic Analysis of Poly-Aluminum Sulfate Hydrate for Low-Temperature Thermochemical Heat Storage. (n.d.).

-

Aluminum sulfate, Al_2(SO_4)_3, decomposes to form aluminum oxide, Al_2O_3, and sulfur trioxide, SO_3. (2021). brainly.com. Retrieved from [Link]

- THERMOGRAVIMETRY OF DEPOSITED AMMONIUM ALUMINUM SULFATE DODECAHYDRATE USED AS FLAME-RETARDANT FOR COTTON FABRICS. (n.d.). Cellulose Chemistry and Technology.

- Decomposition of aluminum sulphate, etc. (1922). U.S.

- Experimental Investigation and Kinetic Modeling of Potassium Alum Dodecahydrate Thermal Decomposition. (n.d.). Aidic.

-

Industrial Aluminum Sulfate Role And Use. (2017). Zibo Boshan Win-Win Chemicals Co.,Ltd. Retrieved from [Link]

-

Aluminum Sulfate: Industrial Forms, Properties, and Applications. (n.d.). Aure Chemical. Retrieved from [Link]

- Decomposition of Al2O3-Supported PdSO4 and Al2(SO4)

- Practical - Thermal decomposition of hydrated aluminium ammonium sulf

-

Aluminum Sulfate. (n.d.). PubChem. Retrieved from [Link]

- Phase Transformations of α-Alumina Made from Waste Aluminum via a Precipit

-

Exploring the Diverse Applications of Aluminium Sulphate. (2024). Aseda Chemicals. Retrieved from [Link]

Sources

- 1. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Industrial Aluminum Sulfate Role And Use - News - Zibo Boshan Win-Win Chemicals Co.,Ltd [winwinchemicals.com]

- 4. Aluminum Sulfate: Industrial Forms, Properties, and Applications | Aure Chemical [aurechem.com]

- 5. asedachemicals.com [asedachemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. brainly.in [brainly.in]

- 9. Thermal Dehydration Kinetic Mechanism of Aluminum Sulfate Hydrates | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. US3330622A - Process for dehydrating aluminum sulfate - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. brainly.com [brainly.com]

- 14. researchgate.net [researchgate.net]

- 15. The thermal decomposition of aluminium sulfate | CoLab [colab.ws]

- 16. tandfonline.com [tandfonline.com]

The Hydrolysis of Aluminum Sulfate in Aqueous Solutions: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum sulfate, a compound of significant industrial and pharmaceutical relevance, undergoes a complex series of hydrolysis reactions when dissolved in water. This process, dictated by fundamental principles of coordination chemistry and acid-base equilibria, results in the formation of various monomeric and polymeric hydroxoaluminum species. Understanding and controlling the intricate pathways of aluminum sulfate hydrolysis is paramount for its effective application, ranging from water purification to its use as an adjuvant in vaccines. This guide provides an in-depth exploration of the core chemistry, influencing factors, analytical techniques, and practical implications of aluminum sulfate hydrolysis, offering a foundational resource for professionals in research and development.